Benzyl thiocyanate
Description
Historical Context and Discovery
The history of benzyl (B1604629) thiocyanate (B1210189) is intrinsically linked to the discovery and study of the thiocyanate ion (SCN⁻). The earliest documentation of a biological role for the thiocyanate ion dates back to 1814, when it was identified in human saliva. acs.org The first synthesis of a metal thiocyanate, specifically mercury(II) thiocyanate, was likely achieved by Jöns Jacob Berzelius in 1821. wikipedia.org
The direct synthesis of aryl thiocyanates was first reported in 1941 by Wood and Fieser, who used the toxic reagent thiocyanogen. jchemlett.com Over time, numerous, more efficient, and safer methods have been developed for the synthesis of organic thiocyanates. jchemlett.com Traditional methods for producing benzyl thiocyanate often involve the reaction of a benzyl halide, like benzyl chloride, with an inorganic thiocyanate salt such as potassium thiocyanate or sodium thiocyanate. ontosight.aitsijournals.com Modern advancements have introduced techniques like microwave-assisted synthesis and the use of phase-transfer catalysts to improve reaction efficiency and environmental friendliness. tsijournals.com
Significance as a Research Compound
This compound's importance in research stems from its versatility as a synthetic intermediate and its presence in biological systems.
This compound is a key building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. chemimpex.com Its thiocyanate group is a versatile functional group that can be converted into other valuable sulfur-containing moieties. researchgate.net This makes it a crucial intermediate for accessing a wide range of compounds, including thiols, thioethers, and various sulfur-containing heterocycles. researchgate.netrsc.org
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. chemimpex.comchinesechemsoc.org It is a core motif in some bioactive molecules and a precursor to other important pharmacophores like benzyl isothiocyanates and thioureas, which have applications in medicinal chemistry and as organocatalysts. chinesechemsoc.org Research has shown that thiocyanate-containing compounds can be effective inhibitors of enzymes and have potential applications in treating various diseases. acs.org For instance, it has been used in studies related to the stimulation of chlortetracycline (B606653) biosynthesis in industrial fermentations. sigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NS | ontosight.aichemimpex.com |
| Molecular Weight | 149.21 g/mol | chemimpex.com |
| CAS Number | 3012-37-1 | chemimpex.com |
| Appearance | White to off-white powder / Colorless to pale yellow liquid | ontosight.aichemimpex.com |
| Melting Point | 39 - 43 °C | chemimpex.com |
| Boiling Point | 256 °C | chemimpex.com |
This compound is a naturally occurring compound found in certain plants. nih.gov It has been identified in species such as endive (Cichorium endivia) and maca (Lepidium meyenii). nih.gov The compound is often a product of the breakdown of glucosinolates, which are secondary metabolites present in many plants, particularly those in the Brassicales order. tsijournals.comfrontiersin.org
Glucosinolates themselves are generally inactive, but when plant tissue is damaged, for instance by a herbivore, they are hydrolyzed by the enzyme myrosinase. frontiersin.org This enzymatic reaction can produce several compounds, including isothiocyanates, nitriles, and thiocyanates like this compound. frontiersin.org These breakdown products are a key part of the plant's chemical defense system, often acting as toxins or feeding repellents to herbivores. frontiersin.org For example, benzyl isothiocyanate, a related compound, is known to be the main product of glucotropaeolin (B1208891) breakdown and is found in papaya seeds. wikipedia.orgoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDFSOIUFLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020156 | |
| Record name | Benzyl thiocyanate | |
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Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzyl thiocyanate | |
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CAS No. |
3012-37-1 | |
| Record name | Tropeolin | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Thiocyanic acid, phenylmethyl ester | |
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| Record name | Benzyl thiocyanate | |
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| Record name | Benzyl thiocyanate | |
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| Record name | BENZYL THIOCYANATE | |
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| Record name | Benzyl thiocyanate | |
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Melting Point |
41 - 42 °C | |
| Record name | Benzyl thiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Derivatization Methodologies
Conventional Synthetic Routes
The synthesis of benzyl (B1604629) thiocyanate (B1210189) and its analogs has traditionally relied on a few key methodologies. These conventional routes are foundational in organosulfur chemistry and include nucleophilic substitution reactions, the cyanation of organosulfur compounds, and, for aryl variants, the Sandmeyer reaction. chinesechemsoc.orgwikipedia.org
The most prevalent and classical approach for synthesizing organic thiocyanates involves the nucleophilic substitution reaction between an organic halide and an alkali metal thiocyanate. wikipedia.org This method's versatility allows for the preparation of a wide range of thiocyanates by varying the starting materials and reaction conditions. researchgate.nettsijournals.com
The reaction of alkyl halides with alkali thiocyanates, such as sodium or potassium thiocyanate, is a cornerstone for the synthesis of alkyl thiocyanates. wikipedia.orgresearchgate.net This reaction is typically carried out in a suitable solvent, often under heating, to facilitate the displacement of the halide by the thiocyanate nucleophile. For instance, isopropyl thiocyanate is prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol. wikipedia.org Various solvents can be employed, including dimethylformamide (DMF) and polyethylene (B3416737) glycol (PEG), and the use of phase transfer catalysts can enhance the reaction efficiency. researchgate.net Another approach involves reacting the alkyl halide with potassium thiocyanate in refluxing propylene (B89431) glycol. beilstein-journals.org
Table 1: Examples of Nucleophilic Substitution with Alkyl Halides
| Alkyl Halide | Thiocyanate Salt | Solvent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Isopropyl bromide | Sodium thiocyanate | Ethanol (boiling) | Isopropyl thiocyanate | wikipedia.org |
| Alkyl halides | Sodium/Potassium thiocyanate | DMF, PEG, or Phase Transfer Catalyst | Alkyl thiocyanates | researchgate.net |
| Alkyl halides | Potassium thiocyanate | Propylene Glycol (reflux) | Alkyl thiocyanates | beilstein-journals.org |
A specific and highly relevant application of nucleophilic substitution is the reaction between benzyl halides and potassium thiocyanate (KSCN) to form benzyl thiocyanate. ontosight.ai This is a widely utilized method for synthesizing this compound and its substituted derivatives. ontosight.ai The reaction typically involves treating a benzyl halide, such as benzyl chloride, with KSCN in a polar solvent. ontosight.ai Common solvents include acetone, ethanol, or polar aprotic solvents like dimethylformamide (DMF), with conditions ranging from room temperature to reflux. To improve yields and reaction rates, especially in multiphase systems, various catalytic methods have been developed. These include the use of phase transfer catalysts like bis(triphenyl)phosphoranylidene ammonium (B1175870) chloride in o-dichlorobenzene or specialized polymers like β-cyclodextrin-polyurethane in water. nih.govrsc.org Microwave-assisted synthesis using polyethylene glycol (PEG) as a phase-transfer catalyst has also been shown to be a rapid and efficient method. tsijournals.com
Table 2: Synthesis of this compound via Nucleophilic Substitution
| Benzyl Halide | Thiocyanate Salt | Solvent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl chloride | Potassium thiocyanate | o-Dichlorobenzene / Phase Transfer Catalyst | Reflux (180°C), 3h | Mixture | nih.gov |
| 2-Chlorobenzyl chloride | Potassium thiocyanate | Acetone, Ethanol, or DMF | Room temp. to reflux | - | |
| Benzyl chloride | Sodium thiocyanate | PEG-400 | Microwave irradiation | Excellent | tsijournals.com |
| Benzyl chloride | Potassium thiocyanate | Water / β-cyclodextrin-polyurethane | - | 87-95% | rsc.org |
A significant challenge in the synthesis of this compound via nucleophilic substitution is the concurrent formation of the isomeric by-product, benzyl isothiocyanate. wikipedia.orgnih.gov The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via either the sulfur or the nitrogen atom. Attack by the sulfur atom yields the thiocyanate (R-SCN), while attack by the nitrogen atom yields the isothiocyanate (R-NCS). tandfonline.com
Benzyl halides, being SN1-type substrates, are particularly prone to forming the isothiocyanate derivative. wikipedia.org The formation of this compound is often the kinetically controlled product, whereas the benzyl isothiocyanate is the thermodynamically more stable isomer. chinesechemsoc.orgtandfonline.com Consequently, reaction conditions such as temperature, solvent, and reaction time can significantly influence the ratio of the two isomers. nih.govgoogle.com For example, reacting benzyl chloride with potassium thiocyanate in o-dichlorobenzene under reflux can yield a mixture that is predominantly benzyl isothiocyanate. nih.gov This isomerization can be facilitated by the presence of Lewis acids or even excess thiocyanate ions. chinesechemsoc.org However, specific methodologies, such as using certain phase-transfer catalysts in aqueous media, have been reported to yield this compound exclusively, with no evidence of the isothiocyanate by-product. researchgate.netrsc.org
An alternative to halide substitution is the synthesis of thiocyanates through the cyanation of various organosulfur compounds. chinesechemsoc.orgwikipedia.org This approach involves forming the S-CN bond by introducing a cyano group to a sulfur-containing precursor.
Several types of organosulfur compounds can serve as substrates:
Thiols (Mercaptans): The direct cyanation of thiols (R-SH) provides a convenient route to thiocyanates. chemrevlett.com One method involves reacting a mercaptan with a cyanogen (B1215507) halide in the presence of a base, such as an alkali metal hydroxide (B78521), to accept the hydrogen halide by-product. google.com
Disulfides: Disulfides (RSSR) can be converted to thiocyanates. rsc.org A copper-catalyzed method uses azobisisobutyronitrile (AIBN) as a non-toxic cyanide source and oxygen as the terminal oxidant. rsc.org Dibenzyl disulfide, for instance, can be converted to this compound using this method. rsc.org
Sulfoxides: A dealkylative conversion of sulfoxides into thiocyanates can be achieved through an interrupted Pummerer reaction. acs.orgorganic-chemistry.org The sulfoxide (B87167) is activated with an electrophile like triflic anhydride, followed by reaction with a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). acs.org
Sulfenyl Derivatives: Organosulfur compounds like sulfenyl thiosulfates (RSSO₃⁻) and sulfenyl chlorides (RSCl) can be transformed into thiocyanates by reaction with alkali metal cyanides. wikipedia.org
While this compound is an alkyl thiocyanate, the Sandmeyer reaction is a classic and essential method for synthesizing aryl thiocyanates, which are structurally related. wikipedia.orgnumberanalytics.com This reaction is not directly applicable to this compound synthesis but is a cornerstone of conventional thiocyanate chemistry. The process begins with the diazotization of a primary aromatic amine (Ar-NH₂) with nitrous acid to form a diazonium salt (Ar-N₂⁺). neetshala.com The subsequent treatment of this diazonium salt with a copper(I) thiocyanate (CuSCN) solution results in the replacement of the diazonium group with a thiocyanate group, yielding the aryl thiocyanate (Ar-SCN) and releasing nitrogen gas. wikipedia.orgruhr-uni-bochum.de This method is a versatile tool for introducing the thiocyanate functionality onto an aromatic ring. numberanalytics.comnumberanalytics.com
Table 3: General Scheme for the Sandmeyer Reaction
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| Aryl diazonium salt ([ArN₂]⁺) | Copper(I) thiocyanate (CuSCN) | Aryl thiocyanate (ArSCN) | wikipedia.orgneetshala.com |
Benzyl Halides and Potassium Thiocyanate
Cyanation of Organosulfur Compounds
Advanced and Green Chemistry Approaches
Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient but also environmentally sustainable. For the synthesis of this compound, this has led to the exploration of advanced techniques that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. Green chemistry principles are central to these innovations, focusing on atom economy, the use of renewable feedstocks, and the design of safer chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. rsc.orgtandfonline.com This technology has been successfully applied to the synthesis of benzyl thiocyanates from benzyl halides, demonstrating enhanced reaction rates, improved yields, and superior selectivity. tandfonline.com The use of microwave irradiation can promote reactions by efficiently heating the reaction mixture, leading to a reduction in reaction time from hours to mere minutes. tsijournals.com This rapid, efficient heating is a cornerstone of process intensification in modern organic synthesis. rsc.org
A notable green advancement in the microwave-assisted synthesis of this compound involves the use of Polyethylene glycol (PEG) as a catalyst. tsijournals.com Specifically, PEG-400 has been employed in a rapid, solvent-free reaction between benzyl chlorides and sodium thiocyanate under microwave irradiation. tsijournals.com This method is environmentally friendly and highly efficient, capable of producing yields of up to 90% within minutes. tsijournals.com
PEG is an attractive catalyst due to its low cost, low toxicity, and biodegradability. tsijournals.com It functions as an effective phase-transfer catalyst, solubilizing the inorganic thiocyanate salt in the organic phase, thus facilitating the nucleophilic substitution reaction. tsijournals.com Unlike traditional phase-transfer catalysts such as crown ethers, which are often toxic and expensive, PEG offers a safer and more economical alternative. tsijournals.com The effectiveness of the reaction is influenced by the amount of PEG catalyst and the microwave power. tsijournals.com
Research has shown that various substituted benzyl chlorides can be successfully converted to their corresponding thiocyanates using this method. The electronic properties of the substituents on the benzyl ring can affect the reaction yield, with electron-donating groups generally leading to more complete reactions and higher yields. tsijournals.com
Table 1: Microwave-Assisted Synthesis of Benzyl Thiocyanates Using PEG-400 tsijournals.com Reaction Conditions: Benzyl chloride derivative, NaSCN, and PEG-400 under microwave irradiation.
| Entry | Substrate (Benzyl Chloride Derivative) | Reaction Time (min) | Yield (%) |
| 1 | Benzyl chloride | 3.5 | 85 |
| 2 | 1-Chloromethyl-4-chlorobenzene | 5.0 | 78 |
| 3 | 1-Chloromethyl-2-chlorobenzene | 5.0 | 75 |
| 4 | 1-Bromomethyl-4-bromobenzene | 4.0 | 88 |
| 5 | 1-Chloromethyl-4-methoxybenzene | 3.0 | 92 |
Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). littleflowercollege.edu.in This is particularly relevant for the synthesis of this compound, which often involves the reaction of an aqueous solution of an inorganic thiocyanate with an organic solution of a benzyl halide. PTC is considered a green chemistry tool because it can eliminate the need for harsh anhydrous conditions or expensive, high-boiling aprotic solvents, often allowing reactions to proceed in biphasic systems like water-toluene at mild temperatures. littleflowercollege.edu.inscienceinfo.com
A significant process intensification in PTC is the development of Liquid-Liquid-Liquid (L-L-L) Phase Transfer Catalysis. In this system, the catalyst, typically a quaternary ammonium salt, forms a third liquid phase that lies between the aqueous and organic phases. begellhouse.commdpi.com This catalyst-rich middle layer is where the reaction predominantly occurs, leading to a dramatic increase in reaction rates and selectivity compared to conventional biphasic systems. mdpi.com
For the synthesis of this compound, L-L-L PTC offers the remarkable advantage of achieving 100% selectivity, preventing the formation of the isomeric benzyl isothiocyanate. researchgate.net This high selectivity simplifies product purification and maximizes atom economy. Furthermore, a key green feature of this system is the potential for reusing both the aqueous phase and the catalyst-rich middle phase multiple times, which significantly minimizes waste. researchgate.net The combination of L-L-L PTC with microwave irradiation (termed MILLL) has been modeled, representing a synergy of two powerful green chemistry tools to intensify the synthesis of this compound. begellhouse.combegellhouse.com
Further innovation in catalyst design for green synthesis has led to the development of novel catalyst systems such as Poly(ethylene glycol) dicationic ionic liquid (PEG-DIL)-based MnCl₄²⁻. mdpi.comresearchgate.net This catalyst was specifically designed as a phase-transfer catalyst for nucleophilic substitution reactions of benzyl halides in water, a truly green solvent. mdpi.com
The catalyst is synthesized via the nucleophilic substitution of poly(ethylene glycol) dichloride with methylimidazole, followed by a reaction with manganese(II) chloride. researchgate.net The resulting structure is thermally stable up to 250 °C. In the synthesis of this compound, the PEG-DIL-MnCl₄ catalyst facilitates the reaction between various benzyl halides and ammonium thiocyanate in water at 100 °C. mdpi.com This system achieves excellent yields for benzyl halides bearing both electron-donating and electron-withdrawing substituents, demonstrating its broad applicability. mdpi.com
Table 2: Synthesis of this compound using PEG-DIL-MnCl₄ Catalyst mdpi.com Reaction Conditions: Benzyl halide, NH₄SCN, PEG-DIL-MnCl₄ catalyst, water, 100 °C.
| Entry | Benzyl Halide Substituent | Time (h) | Yield (%) |
| 1 | H | 5 | 98 |
| 2 | 4-CH₃ | 4 | 96 |
| 3 | 4-OCH₃ | 3 | 95 |
| 4 | 4-Cl | 6 | 97 |
| 5 | 4-NO₂ | 8 | 94 |
The use of ion-exchange resins as solid supports for one of the reactants is a form of triphase catalysis, which aligns with green chemistry principles by simplifying catalyst and product separation. In the synthesis of this compound, anion-exchange resins can be used as a solid support for the thiocyanate ion. researchgate.net
This method involves reacting a benzyl halide in a non-water-miscible solvent with an ion-exchange resin that has been loaded with thiocyanate ions. researchgate.net The reaction proceeds with high yield and remarkable selectivity. The efficiency of the transformation is dependent on several factors, including the physical nature of the resin. Studies have indicated that macroporous resins that are appropriately hydrated provide the best results. researchgate.net This heterogeneous approach facilitates an easy work-up; the product remains in the organic solvent, while the resin containing the halide by-product can be filtered off and potentially regenerated, thus minimizing waste streams. researchgate.netresearchgate.net
Phase-Transfer Catalysis (PTC) in Green Synthesis
PEG-DIL-MnCl4 Catalyst Systems
Copper-Catalyzed Benzylic C-H Bond Thiocyanation
A significant advancement in the synthesis of benzyl thiocyanates involves the direct functionalization of benzylic C(sp³)–H bonds. This transformation is efficiently achieved through a copper-catalyzed radical relay strategy, which circumvents the need for pre-functionalized substrates, a requirement in many traditional methods. chinesechemsoc.orgresearchgate.net This approach is noted for its high site selectivity for the benzylic position and for its use of the C–H substrate as the limiting reagent. chinesechemsoc.orgchinesechemsoc.org
The reaction is typically carried out using a copper salt such as copper(I) acetate (B1210297) (CuOAc) as the catalyst, in conjunction with a ligand. chinesechemsoc.org An oxidant, N-fluorobenzenesulfonimide (NFSI), and a thiocyanating agent, (trimethylsilyl)isothiocyanate (TMSNCS), are essential reagents in this process. chinesechemsoc.org The reaction demonstrates broad applicability to a variety of alkylarenes, including those with primary, secondary, and tertiary benzylic C-H bonds. chinesechemsoc.orgchinesechemsoc.org
Radical Relay Mechanisms
The underlying mechanism of this transformation is a radical relay process initiated by a copper catalyst. chinesechemsoc.org The process begins with the activation of the N-F bond of the oxidant (NFSI) by the copper catalyst, which generates a nitrogen-centered radical. This radical then acts as a hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from the benzylic position of the alkylarene substrate. chinesechemsoc.orgchinesechemsoc.org The relative weakness of the benzylic C-H bond (typically <90 kcal/mol) facilitates this HAT step. researchgate.net
The abstraction of the hydrogen atom produces an achiral benzylic radical intermediate. researchgate.net This transient radical is then intercepted or trapped by a Cu(II)-SCN species, which is formed from the copper catalyst and the thiocyanating agent. This final step forges the C-S bond, yielding the this compound product and regenerating the active copper catalyst to continue the cycle. chinesechemsoc.orgresearchgate.net This radical relay pathway is crucial for the high site selectivity observed, as the HAT process preferentially targets the most reactive C-H bond. researchgate.net
Late-Stage Diversification Applications
The copper-catalyzed benzylic C-H thiocyanation method is particularly valuable for its applicability in late-stage functionalization of complex molecules, a critical process in medicinal chemistry and drug discovery. researchgate.netchinesechemsoc.org The reaction's tolerance for diverse functional groups allows for the direct modification of bioactive compounds, potentially altering their metabolic stability and biological activity. researchgate.netresearchgate.net
The utility of this method has been demonstrated on derivatives of pharmaceuticals and natural products. For instance, the reaction can be applied to a derivative of the drug ibuprofen, installing a thiocyanate group at the benzylic position. Other complex substrates, including those containing ester, ether, and halide functionalities, have been successfully thiocyanated, showcasing the robustness and functional group compatibility of the catalytic system. chinesechemsoc.orgchinesechemsoc.org This highlights the method's potential to efficiently generate new derivatives from established molecular scaffolds. chinesechemsoc.org
Table 1: Substrate Scope of Copper-Catalyzed Benzylic C-H Thiocyanation This table presents a selection of substrates and their corresponding product yields as reported in the literature. Reaction conditions typically involve a copper catalyst, a ligand, NFSI as an oxidant, and TMSNCS in a solvent like 1,1,2,2-tetrachloroethane (B165197) (TCE). chinesechemsoc.orgchinesechemsoc.org
| Substrate | Product | Yield (%) |
| Ethylbenzene | 1-Phenylethyl thiocyanate | 94% |
| 4-Bromoethylbenzene | 1-(4-Bromophenyl)ethyl thiocyanate | 86% |
| 4-Fluoroethylbenzene | 1-(4-Fluorophenyl)ethyl thiocyanate | 90% |
| Toluene (B28343) | This compound | 75% |
| 4-tert-Butyltoluene | 4-(tert-Butyl)this compound | 87% |
| 1-Methylnaphthalene | (Naphthalen-1-yl)methyl thiocyanate | 85% |
| Isobutylbenzene | 2-Methyl-1-phenylpropyl thiocyanate | 78% |
Catalytic Enantioselective Direct Thiocyanation
The development of catalytic enantioselective methods for direct C-H functionalization is a key goal in modern organic synthesis. While the copper-catalyzed radical relay platform has been successfully adapted for the highly enantioselective C-H cyanation and amination of benzylic substrates, a corresponding method for direct enantioselective C-H thiocyanation has not been described in the located research literature. researchgate.netresearchgate.netacs.org The successful enantioselective cyanation reactions proceed via the generation of an achiral benzylic radical through hydrogen atom transfer, followed by asymmetric C-CN bond formation upon reaction with a chiral copper catalyst. researchgate.net This demonstrates the potential for achieving asymmetric induction in such radical relay systems, though its specific application to thiocyanation remains an area for future development.
Chemical Transformations and Reactivity
Benzyl thiocyanates are versatile synthetic intermediates, valued for their ability to be converted into other sulfur- and nitrogen-containing functional groups. chinesechemsoc.org One of their most fundamental reactions is the isomerization to the thermodynamically more stable benzyl isothiocyanate isomers. chinesechemsoc.org
Isomerization to Benzyl Isothiocyanate
The thiocyanate (-SCN) and isothiocyanate (-NCS) groups are isomers that can interconvert, often under thermal or catalytic conditions. Benzyl isothiocyanates are prevalent structural motifs in bioactive compounds and are valuable synthetic building blocks for creating molecules like thioureas. chinesechemsoc.orgchinesechemsoc.org While some electron-rich substrates may yield the isothiocyanate directly under the C-H thiocyanation conditions, a more general and controlled approach involves a subsequent, dedicated isomerization step. chinesechemsoc.org
Lewis Acid-Mediated Isomerization
A highly effective method for converting benzyl thiocyanates into their corresponding isothiocyanates is through Lewis acid-mediated isomerization. chinesechemsoc.orgchinesechemsoc.org This transformation can often be performed in a one-pot, two-step sequence following the initial C-H thiocyanation reaction. chinesechemsoc.org
After the formation of the this compound, a Lewis acid such as zinc chloride (ZnCl₂) is added directly to the reaction mixture. chinesechemsoc.org The Lewis acid facilitates the rearrangement of the thiocyanate group to the isothiocyanate. This method has been shown to be effective for a range of this compound substrates, providing the desired benzyl isothiocyanates in good yields. chinesechemsoc.org
Table 2: Lewis Acid-Mediated Isomerization of Benzyl Thiocyanates to Benzyl Isothiocyanates This table shows the yields for the one-pot conversion of alkylarenes to benzyl isothiocyanates, where the initial C-H thiocyanation is followed by the addition of ZnCl₂. chinesechemsoc.org
| Starting Alkylarene | Final Isothiocyanate Product | Overall Yield (%) |
| Ethylbenzene | 1-Phenylethyl isothiocyanate | 74% |
| 4-Bromoethylbenzene | 1-(4-Bromophenyl)ethyl isothiocyanate | 76% |
| 4-Methoxyethylbenzene | 1-(4-Methoxyphenyl)ethyl isothiocyanate | 70% |
| Diphenylmethane | Benzhydryl isothiocyanate | 80% |
| 4-Chlorodiphenylmethane | (4-Chlorophenyl)(phenyl)methyl isothiocyanate | 75% |
Thermal and Catalytic Isomerizationacs.org
The isomerization of this compound to its more thermodynamically stable isomer, benzyl isothiocyanate, is a significant reaction. chinesechemsoc.orgnih.gov This transformation can be prompted by thermal conditions or through catalysis. chinesechemsoc.orgacs.org While benzyl thiocyanates are generally the kinetically favored products in many synthesis reactions, the isothiocyanate form is thermodynamically more stable. chinesechemsoc.org The isomerization process can occur spontaneously, particularly for thiocyanates adjacent to electron-rich aromatic systems or those connected to a quaternary benzylic carbon. chinesechemsoc.org Lewis acids, such as zinc chloride (ZnCl₂), can mediate this isomerization. chinesechemsoc.org
The process can also be initiated by photoirradiation. For instance, trimethoxy[4-(thiocyanatomethyl)phenyl]silane, which contains a this compound group, undergoes isomerization to the corresponding benzyl isothiocyanate upon irradiation with UV light at 254 nm under an inert atmosphere. researchgate.net Kinetic studies of this photoreaction on thin films showed that while the thiocyanate is almost entirely consumed, only about 25-30% is converted to the isothiocyanate. researchgate.net In some organometallic complexes, thermal isomerization from an N-coordinated to an S-coordinated thiocyanate has been observed, though it can be accompanied by decomposition. acs.org
A study monitoring the reaction of 4-ethylanisole (B128215) and cumene (B47948) revealed the initial formation of this compound, which subsequently isomerized to the isothiocyanate. chinesechemsoc.org This observation supports the principle that benzyl thiocyanates are the kinetic products, while the isothiocyanates are the thermodynamic products. chinesechemsoc.org
Kinetic vs. Thermodynamic Productsacs.orgbeilstein-journals.org
In the context of this compound and its isomer, the distinction between kinetic and thermodynamic control is crucial. chinesechemsoc.orgnih.gov Generally, the formation of this compound is favored under kinetic control, meaning it is the product that forms the fastest. chinesechemsoc.orgnih.govlibretexts.org This is often observed in reactions where the thiocyanate ion (SCN⁻) acts as a nucleophile; the softer sulfur atom preferentially attacks the electrophilic carbon, leading to the thiocyanate. nih.gov
Conversely, benzyl isothiocyanate is the thermodynamically more stable product. chinesechemsoc.orgnih.gov Given sufficient energy, often through heating or catalysis, the initially formed this compound can rearrange to the more stable isothiocyanate. chinesechemsoc.orgnih.govacs.org This preference for the isothiocyanate isomer under thermodynamic conditions is attributed to its greater stability. chinesechemsoc.orglibretexts.org
An experimental observation supporting this concept involves the reaction profiles of certain C-H substrates which initially form this compound, which then isomerizes to benzyl isothiocyanate. chinesechemsoc.org This demonstrates that benzyl thiocyanates are the kinetically controlled products, while isothiocyanates are thermodynamically more stable. chinesechemsoc.org The isomerization from the kinetic to the thermodynamic product can be an intramolecular process. researcher.life
Nucleophilic Substitution Reactionsnih.govnbu.ac.in
This compound is susceptible to nucleophilic attack at three potential electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. oup.com The specific site of attack depends on the nature of the nucleophile. oup.com
For instance, in reactions with 4-methylthis compound, nucleophiles with high-energy Highest Occupied Molecular Orbitals (HOMOs) like phenoxide (PhS⁻) and cyanide (CN⁻) ions tend to attack the sulfur atom. oup.com In contrast, amines, which have lower energy HOMOs, preferentially attack the benzylic carbon. oup.com Methoxide (MeO⁻) has been shown to favor attacking the cyano carbon. oup.com
The nucleophilic substitution of benzyl halides with the thiocyanate anion is a common method for synthesizing benzyl thiocyanates. rsc.orgresearchgate.net This reaction can be facilitated by phase-transfer catalysts, such as β-cyclodextrin-polyurethane (β-CDPU) polymer in water, which can lead to high yields of the desired product without the formation of the isothiocyanate byproduct. rsc.orgrsc.org
Formation of Disulfidesnih.gov
This compound can serve as a precursor for the synthesis of both symmetric and asymmetric disulfides. One method involves the reductive dimerization of organic thiocyanates. For example, treatment with benzyltriethylammonium tetrathiomolybdate (B108656) can lead to the formation of the corresponding disulfides in high yields. nbu.ac.in Another approach utilizes samarium diiodide (SmI₂), which is believed to transfer an electron to the thiocyanate, forming a radical anion that dissociates into a thiyl radical and a cyanide ion. The subsequent coupling of two thiyl radicals produces the disulfide. nbu.ac.in
A one-pot, microwave-assisted method has been developed for the synthesis of asymmetric benzyl alkyl disulfides. rsc.orgrsc.org This procedure involves reacting this compound, an alkyl halide, and thiourea (B124793) in water with a base like potassium phosphate (B84403) (K₃PO₄). rsc.orgrsc.org The proposed mechanism suggests that thiourea reacts with the alkyl halide to form an isothiouronium salt, which then reacts with this compound.
The following table summarizes the synthesis of various benzyl alkyl disulfides from this compound and different alkyl halides using a microwave-assisted method. rsc.org
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-bromohexane | Benzyl hexyl disulfide | 92.3 |
| 2 | 1-bromoheptane | Benzyl heptyl disulfide | 90.5 |
| 3 | 1-bromooctane | Benzyl octyl disulfide | 85.2 |
| 4 | 1-bromodecane | Benzyl decyl disulfide | 81.6 |
| 5 | 1-bromododecane | Benzyl dodecyl disulfide | 80.3 |
| 6 | 1-bromo-3-phenylpropane | Benzyl (3-phenylpropyl) disulfide | 88.7 |
| 7 | (bromomethyl)benzene | Dibenzyl disulfide | 95.1 |
| 8 | 1-bromonaphthalene | Benzyl (naphthalen-1-ylmethyl) disulfide | 82.4 |
| 9 | p-tolyl p-toluenesulfonate | Benzyl p-tolyl disulfide | 41.4 |
General reaction conditions: this compound (1.0 mmol), thiourea (2.0 equiv), alkyl halide (1.2 equiv), K₃PO₄ as base, in water at 90°C for 15 min under microwave irradiation. Yields are for the isolated product based on this compound. rsc.orgrsc.org
Thiocyanate-Halide Exchange Reactionsnbu.ac.in
Thiocyanate-halide exchange reactions involving this compound can occur in the presence of a catalyst. rsc.org Alkyl thiocyanates can undergo Sₙ2 reactions with the halide counter-ions of quaternary phosphonium (B103445) salts in nonpolar solvents. rsc.org This liberates the thiocyanate ion as a leaving group. rsc.org These reactions can be reversible, leading to an equilibrium mixture of the alkyl halide and alkyl thiocyanate. rsc.org Consequently, a thiocyanate-halide exchange between an alkyl thiocyanate and an alkyl halide can be achieved using a catalytic amount of a quaternary salt. rsc.org For example, the reaction of this compound with halide ions gives an equilibrium mixture where the reverse reaction of the produced benzyl halide with the liberated thiocyanate ion occurs simultaneously. rsc.org
Conversion to Thiolsoup.com
This compound can be converted to the corresponding thiol, benzyl mercaptan, through various reductive cleavage methods. beilstein-journals.orggoogle.com One established method involves reaction with an alkali metal, such as sodium, in anhydrous liquid ammonia (B1221849). google.com This process selectively cleaves the carbon-sulfur bond of the thiocyanate to form the sodium salt of the thiol, which is then acidified to yield the final product. google.com
Another method utilizes phosphorus pentasulfide (P₂S₅) under non-reductive conditions. beilstein-journals.orgnih.gov The reaction is typically carried out in a solvent like toluene at reflux temperature. beilstein-journals.orgnih.gov The presence of electron-donating groups on the phenyl ring of this compound, such as a methoxy (B1213986) group, can accelerate the reaction rate, while electron-withdrawing groups like halogens can diminish it. beilstein-journals.orgnih.gov
Catalytic hydrogenation is another route to convert this compound to benzyl thiol. google.com This can be achieved using a palladium on charcoal catalyst, sometimes modified with a second metal like tin. google.com
The table below shows the results of converting various substituted benzyl thiocyanates to their corresponding thiols using phosphorus pentasulfide. beilstein-journals.org
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | This compound | Benzyl mercaptan | 4.0 | 75 |
| 2 | 4-Methoxythis compound | 4-Methoxybenzyl mercaptan | 3.5 | 82 |
| 3 | 4-Chlorothis compound | 4-Chlorobenzyl mercaptan | 5.0 | 72 |
| 4 | 4-Bromothis compound | 4-Bromobenzyl mercaptan | 5.5 | 70 |
| 5 | 4-Nitrothis compound | 4-Nitrobenzyl mercaptan | 4.5 | 78 |
Reaction conditions: Thiocyanate substrate reacted with P₂S₅ in refluxing toluene. beilstein-journals.org
Electrochemical Reduction Mechanismslibretexts.orgrsc.orgthieme-connect.de
The electrochemical reduction of benzyl thiocyanates has been studied, revealing complex mechanisms that are dependent on the substituents on the benzyl ring. acs.orgrsc.org A notable finding is the occurrence of regioselective bond cleavage. acs.orgsigmaaldrich.com
For this compound itself, reduction can lead to the cleavage of both the C-S bond (α-cleavage) and the S-CN bond (β-cleavage). rsc.org This contrasts with substituted benzyl thiocyanates. For instance, p-nitrothis compound undergoes a stepwise dissociative electron transfer, where an electron is initially accepted into the π* orbital, largely localized on the nitro group, forming a radical anion intermediate before the C-S bond cleaves. rsc.org In the case of p-cyanothis compound, the reduction follows a concerted mechanism where the electron is transferred directly into the σ* orbital of the C-S bond, leading to its cleavage. rsc.org
With other substituents such as methoxy, methyl, hydrogen, chlorine, and fluorine, both α (CH₂-S) and β (S-CN) bond cleavages are observed upon electrochemical reduction. acs.org This leads to a mixture of products including substituted monosulfides, disulfides, and toluenes. acs.org These products are formed through subsequent reactions of the initially generated anions, such as protonation or nucleophilic attack on the parent molecule. acs.org The initial electron transfer and S-CN bond cleavage (β-cleavage) are concerted, producing a thiyl radical that is immediately reduced to a benzyl thiolate anion. acs.org This thiolate can then react with the starting this compound to form the corresponding disulfide. acs.org
The following table summarizes the products formed from the electrochemical reduction of various substituted benzyl thiocyanates. acs.org
| Substituent (X) | Cleavage Type | Major Products |
| H | α and β | Toluene, Dibenzyl sulfide (B99878), Dibenzyl disulfide |
| p-CH₃O | α and β | 4-Methoxytoluene, Bis(4-methoxybenzyl) sulfide, Bis(4-methoxybenzyl) disulfide |
| p-CH₃ | α and β | 4-Methyltoluene, Bis(4-methylbenzyl) sulfide, Bis(4-methylbenzyl) disulfide |
| p-Cl | α and β | 4-Chlorotoluene, Bis(4-chlorobenzyl) sulfide, Bis(4-chlorobenzyl) disulfide |
| p-F | α and β | 4-Fluorotoluene, Bis(4-fluorobenzyl) sulfide, Bis(4-fluorobenzyl) disulfide |
| p-CN | α | 4,4'-Dicyanodibenzyl |
| p-NO₂ | α | 4,4'-Dinitrodibenzyl |
Regioselective Bond Cleavage
Oxidation Reactions
The oxidation of this compound and related thiocyanate compounds can proceed through different mechanisms depending on the oxidizing agent and reaction conditions.
One studied pathway involves the oxidation of the thiocyanate ion (SCN⁻) by diperiodatonickelate(IV) (DPN) in an aqueous alkaline medium (pH 8-10). In this system, monoperiodatonickelate(IV) (MPN) is identified as the reactive oxidizing species. The reaction exhibits first-order kinetics with respect to both the thiocyanate ion and the oxidant. The rate of oxidation increases with higher hydroxide ion concentration, while the addition of periodate (B1199274) retards the reaction. The final oxidation products of the thiocyanate ion in this reaction are sulfate (B86663) (SO₄²⁻) and cyanate (B1221674) (OCN⁻) ions.
Another type of oxidation involves the oxidative addition reaction of this compound at the surfaces of metals like iron, nickel, and zinc in a sulfuric acid medium. acs.org This process is relevant in the context of corrosion inhibition, where the interaction of the organic molecule with the metal surface leads to the formation of a protective film. The mechanism involves the chemical bonding of the this compound molecule to the metal surface through an oxidative addition process. acs.org
Table 3: Kinetic Data for the Oxidation of Thiocyanate Ion by Diperiodatonickelate(IV)
| Parameter | Observation |
|---|---|
| Order in [DPN] | Pseudo-first order |
| Order in [SCN⁻] | First order |
| Effect of [OH⁻] | Rate increases with increasing concentration |
| Effect of added [Periodate] | Rate is retarded |
| Effect of Salts (KCl, NaClO₄) | Rate increases |
| Effect of Dielectric Constant (added t-butyl alcohol) | Rate decreases |
Data from oxidation of thiocyanate ion in aqueous alkaline medium.
Biological Activities and Mechanisms of Action
Antimicrobial Properties
Benzyl (B1604629) thiocyanate (B1210189) is an organosulfur compound that has been investigated for its biological activities, including its potential as an antimicrobial and antifungal agent. ontosight.aisolubilityofthings.com The broader family of organic thiocyanates is recognized for these properties, though the specific activity can vary significantly based on the complete structure of the molecule. ontosight.ai
Research into the antibacterial effects of benzyl thiocyanate has shown varied results, and much of the related literature focuses on its more reactive isomer, benzyl isothiocyanate (BITC).
The thiocyanate functional group is a key component in many compounds studied for antimicrobial properties. ontosight.ai For example, a class of related compounds, allylic thiocyanates, demonstrated a selective action, showing higher activity against Gram-positive bacteria than Gram-negative bacteria. scielo.brnih.gov In one study, the Gram-negative bacterium Pseudomonas aeruginosa was not sensitive to any of the tested allylic thiocyanates. scielo.br
However, direct studies on this compound have produced conflicting data. One comparative study reported that this compound (BTC) was largely inactive against the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Escherichia coli. mdpi.com In contrast, research on a structurally similar compound, 4-bromothis compound, showed activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.
| Compound | Bacterial Type | Activity Level | Source |
|---|---|---|---|
| This compound (BTC) | Gram-positive & Gram-negative | Reported as inactive | mdpi.com |
| Allylic thiocyanates | Gram-positive | Moderate to high | scielo.brnih.gov |
| Allylic thiocyanates | Gram-negative | Low to inactive | scielo.brnih.gov |
| 4-Bromothis compound | Gram-positive & Gram-negative | Active |
Detailed research on the effects of this compound on specific high-profile pathogens is limited, with more data available for its isomer, BITC, or for other related thiocyanate compounds.
Escherichia coli : While one study found this compound to be inactive against E. coli mdpi.com, another study on 4-bromothis compound reported definite activity against this Gram-negative pathogen.
Staphylococcus aureus : Research on 4-bromothis compound indicates it is active against S. aureus. Furthermore, various allylic thiocyanates with halogenated aryl groups have shown moderate-to-high potency against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. scielo.brnih.gov
Bacillus cereus : In a screening of allylic thiocyanates, activity was observed against this Gram-positive bacterium. scielo.brnih.gov Data specific to this compound is not available in the provided sources.
Campylobacter jejuni and Salmonella enterica : Extensive research details the potent inhibitory effects of the isomer, benzyl isothiocyanate (BITC), against C. jejuni and S. enterica. plos.orgnih.govmdpi.comresearchgate.netplos.orgmdpi.commdpi.com However, specific studies on the action of this compound against these particular foodborne pathogens are not prominent in the current body of research.
| Pathogen | Compound | Observed Activity | Source |
|---|---|---|---|
| Escherichia coli | This compound | Inactive | mdpi.com |
| Escherichia coli | 4-Bromothis compound | Active | |
| Staphylococcus aureus (including MRSA) | Allylic thiocyanates | Moderate to high activity | scielo.brnih.gov |
| Staphylococcus aureus | 4-Bromothis compound | Active | |
| Bacillus cereus | Allylic thiocyanates | Active | scielo.brnih.gov |
This compound has been noted for its potential antifungal activity. ontosight.aisolubilityofthings.com Studies on related compounds provide further insight into the fungicidal capacity of the thiocyanate class. For instance, 4-bromothis compound has demonstrated antifungal properties, particularly against the pathogenic yeast Candida albicans. Its effectiveness is concentration-dependent, with higher doses leading to permanent inhibition of growth and cell death.
However, the antifungal action is not universal across all thiocyanates or all fungal species. A study on various allylic thiocyanates found that most were inactive against C. albicans, although certain chloro-derivatives did exhibit moderate-to-good activity against both C. albicans and C. tropicalis. scielo.brnih.gov In a surprising contradiction, one report mentioned that this compound itself was found to be a potent inhibitor of other fungi, such as Neurospora crassa. mdpi.com
| Fungus | Compound | Observed Activity | Source |
|---|---|---|---|
| Candida albicans | 4-Bromothis compound | Active; inhibits growth | |
| Candida albicans | Allylic thiocyanates (most) | Inactive | scielo.br |
| Candida albicans & C. tropicalis | Chloro-substituted allylic thiocyanates | Moderate to good activity | scielo.brnih.gov |
| Neurospora crassa | This compound | Potent inhibitor | mdpi.com |
The evidence for the precise antimicrobial mechanism of this compound is limited, but studies on related compounds suggest that disruption of the microbial cell membrane is a likely pathway. It has been noted that compounds containing the thiocyanate group may inhibit microbes by disrupting their cell membranes. solubilityofthings.com
Research on 4-bromothis compound provides a more detailed model for this mechanism, suggesting a multi-pronged attack:
Cell Membrane Disruption : The lipophilic (fat-loving) nature of the bromobenzyl portion of the molecule is thought to facilitate its interaction with the lipid membranes of microbial cells, leading to changes in permeability and loss of cellular integrity.
Inhibition of Enzymatic Activity : The thiocyanate group can react with and inhibit key enzymes that are critical for bacterial processes, such as DNA replication.
Induction of Oxidative Stress : Thiocyanates may also act by generating reactive oxygen species (ROS) inside microbial cells, which causes oxidative stress and can ultimately lead to cell death.
While the isomer benzyl isothiocyanate is known to damage the bacterial envelope plos.orgnih.gov, some research intriguingly suggests its primary target may be the biological oxidation system and energy metabolism rather than direct membrane permeabilization. nih.gov This highlights that while structurally similar, the exact mechanisms of thiocyanates and isothiocyanates can differ and require specific investigation.
Molecular Mechanisms of Antimicrobial Action
Impact on Biological Oxidation Systems
This compound and its related ionic form, thiocyanate (SCN⁻), can influence biological oxidation processes. The thiocyanate ion is known to alter the outcomes of inflammatory oxidation driven by peroxidases. nih.gov Instead of producing highly reactive oxidants that cause irreversible damage and degradation to biomolecules, the presence of thiocyanate shifts the enzymatic output towards the formation of hypothiocyanous acid (HOSCN). nih.gov This alters the oxidative impact, favoring repairable oxidations of thiol and selenol groups on proteins. nih.gov In essence, thiocyanate can fine-tune inflammatory oxidation, potentially reducing host tissue injury while maintaining host defense. nih.gov At high concentrations, however, the effect can be inhibitory; a 1000 mg/L concentration of thiocyanate has been shown to significantly inhibit oxygen consumption. epa.gov The metabolic processes of highly specialized cells like red blood cells are known to be affected by reactive oxygen species (ROS), and oxidative stress can impair critical enzymes within metabolic pathways. nih.gov
Interference with ATP Production and Respiratory Chain Coenzymes
The effects of this compound and its isomer, benzyl isothiocyanate (BITC), on cellular energy production are multifaceted and appear to be organism-dependent. In Salmonella enterica serovar Typhimurium, treatment with BITC was found to disrupt the integrity of the cell membrane, which led to a decrease in intracellular ATP levels and a corresponding increase in extracellular ATP. researchgate.net
Conversely, a study on Campylobacter jejuni revealed a different response to BITC. asm.org While oxygen consumption was progressively impaired, the intracellular ATP content paradoxically increased shortly after exposure. asm.org This suggests a significant shift in the balance of the bacterium's energy metabolism rather than a simple halt in production. asm.org
The respiratory chain, or electron transport chain (ETC), is the primary site of ATP synthesis through oxidative phosphorylation. aabu.edu.jo This process involves a series of protein complexes (I-IV) and mobile electron carriers, including Coenzyme Q (also known as ubiquinone). nih.govjaypeedigital.com Electrons from reduced coenzymes like NADH and FADH₂ are passed along this chain, creating a proton gradient that drives ATP synthase (Complex V) to produce ATP. aabu.edu.jo Research on other metabolic disorders has shown that elevated levels of certain molecules in the mitochondria can lead to a depletion of Coenzyme Q, resulting in mitochondrial dysfunction. nih.gov The interference with oxygen consumption and ATP levels by BITC suggests an interaction with components of this critical energy-producing pathway. researchgate.netasm.org
Induction of Intracellular Protein Aggregation
Research has demonstrated that benzyl isothiocyanate (BITC), an isomer of this compound, can induce the aggregation of proteins within cells. asm.orgnih.gov In Campylobacter jejuni, exposure to BITC was shown to cause intracellular protein aggregation. asm.org
A more detailed mechanism has been described where isothiocyanates (ITCs), including BITC, act as small molecule inducers of these aggregates. nih.gov ITCs are electrophiles that can covalently bind to specific cysteine residues on proteins like α- and β-tubulin. nih.gov This binding alters the protein's conformation, leading to misfolding. nih.gov When cellular systems for refolding or degrading these misfolded proteins, such as the ubiquitin-proteasome system (UPS), are overwhelmed, the misfolded proteins can form aggregates. nih.gov In the case of ITC-induced aggregation, these aggregates are transported to a central location near the nucleus to form an "aggresome-like structure" (ALS). nih.gov This structure appears to be a proteasome-dependent assembly designed for the emergent removal of the misfolded proteins, representing a unique cellular strategy for coping with a crisis of protein misfolding. nih.gov
Downregulation of Virulence Genes
Benzyl isothiocyanate (BITC) has been shown to exert significant antibacterial effects by altering gene expression in various pathogens, specifically by downregulating genes critical for their virulence.
In Staphylococcus aureus, transcriptomic analysis revealed that BITC treatment led to the downregulation of 333 genes, with a notable impact on those responsible for producing capsular polysaccharides. nih.gov A study on Salmonella enterica serovar Typhimurium found that BITC downregulated the expression of key virulence genes hilA, hilC, and hilD in a manner dependent on the concentration used. researchgate.net Another transcriptomic study on S. typhimurium identified 115 downregulated genes following BITC treatment. mdpi.comsemanticscholar.org
Similarly, in Vibrio parahaemolyticus, BITC was found to downregulate genes associated with the flagella (fliA, fliG, VP2233), which are essential for motility, and a gene (VP2362) that regulates a protein involved in biofilm formation. nih.gov
Table 1: Documented Downregulation of Virulence Genes by Benzyl Isothiocyanate (BITC)
| Pathogen | Downregulated Genes/Factors | Reference |
|---|---|---|
| Staphylococcus aureus | 333 total genes, including those for capsular polysaccharide (cp) | nih.gov |
| Salmonella enterica serovar Typhimurium | hilA, hilC, hilD | researchgate.net |
| Vibrio parahaemolyticus | fliA, fliG, VP2233 (flagella-related), VP2362 (biofilm-related) | nih.gov |
| Listeria monocytogenes | inlA, hlyA, prfA | researchgate.net |
Inhibition of Motility and Biofilm Formation
A key aspect of the antibacterial activity of benzyl isothiocyanate (BITC) is its ability to inhibit bacterial motility and the formation of biofilms, which are protective, surface-attached communities of bacteria.
In Salmonella typhimurium, BITC was observed to significantly inhibit both swimming and swarming motility in a concentration-dependent manner. mdpi.com At its minimum inhibitory concentration (MIC), motility was completely stopped. mdpi.com The same study found that BITC also had a significant inhibitory effect on the formation of biofilms. mdpi.com Likewise, treatment of Vibrio parahaemolyticus with BITC resulted in a significant reduction in the swimming diffusion diameter and a significant inhibition of biofilm formation. nih.gov
Research on Staphylococcus aureus showed that a combination of BITC and resveratrol (B1683913) was more effective at inhibiting biofilm formation than either compound alone. mdpi.com However, the effect is not universal across all bacteria or conditions. One study on several species of oral streptococci noted that while BITC is known for its antimicrobial properties, a 10 μM concentration did not lead to a significant reduction in biofilm mass, though it did alter the expression of biofilm-associated genes. nih.gov
Table 2: Documented Inhibition of Motility and Biofilm Formation by Benzyl Isothiocyanate (BITC)
| Pathogen | Effect Observed | Reference |
|---|---|---|
| Salmonella typhimurium | Swimming and swarming motility significantly inhibited; Biofilm formation significantly inhibited. | mdpi.com |
| Vibrio parahaemolyticus | Swimming diffusion diameter significantly reduced; Biofilm formation significantly inhibited. | nih.gov |
| Staphylococcus aureus | Biofilm formation reduced (synergistic effect with resveratrol). | mdpi.com |
| Oral Streptococci (various) | No significant reduction in biofilm mass at 10 μM, but expression of biofilm-associated genes was altered. | nih.gov |
Activation of Metabolic Pathways Related to Stress Response
Exposure to benzyl isothiocyanate (BITC) can trigger distinct stress response pathways in bacteria. In Campylobacter jejuni, BITC treatment was found to elicit both a heat shock response and an oxidative stress response. asm.org This was evidenced by the upregulation of genes encoding heat shock proteins, including clpB, which codes for an ATP-dependent chaperone that helps to refold or disaggregate misfolded proteins. asm.org
More generally, bacterial consortia exposed to thiocyanate stress have been shown to adapt by upregulating proteins associated with managing oxidative stress, such as thioredoxin, and by altering metabolic pathways including energy metabolism and oxidative phosphorylation. nih.gov Cellular stress, whether from nutrient deprivation or oxidative damage, can influence major signaling pathways that regulate a cell's ability to survive and grow. numberanalytics.com The activation of heat shock and oxidative stress genes by BITC indicates that it acts as a significant cellular stressor, forcing the microorganism to activate defensive metabolic pathways to maintain homeostasis. asm.org
Anticancer Potential
The significant body of research into the anticancer potential of benzyl-containing organosulfur compounds has focused overwhelmingly on benzyl isothiocyanate (BITC) , the structural isomer of this compound. sci-hub.seresearchgate.net BITC is a phytochemical found in cruciferous vegetables and has demonstrated notable efficacy in preclinical cancer models. researchgate.netnih.gov
The anticancer activity of BITC is attributed to several distinct mechanisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and by decreasing the mitochondrial membrane potential. sci-hub.seaacrjournals.org BITC can also suppress the proliferation of cancer cells by inducing cell cycle arrest. aacrjournals.org
Furthermore, BITC has been found to inhibit metastasis, the process by which cancer spreads to other parts of the body. sci-hub.senih.gov This is achieved in part by modulating key cellular signaling pathways, such as the Wnt/β-catenin pathway. nih.gov An important characteristic observed in studies is that BITC appears to selectively target cancer cells while sparing normal, non-cancerous cells, which is a highly desirable trait for a potential anticancer agent. nih.govaacrjournals.org This activity has been observed across a variety of cancer cell lines, including breast, lung, liver, and prostate cancer. sci-hub.seiiarjournals.org
Chemopreventive Effects in Animal Models
Benzyl isothiocyanate (BITC), a constituent of cruciferous vegetables, has demonstrated notable chemopreventive effects in various preclinical animal models. aacrjournals.orgoup.com Research shows that BITC is a potent inhibitor of chemically induced carcinogenesis in several organs. For example, it effectively inhibits mammary cancer in rats induced by polycyclic aromatic hydrocarbons like 7,12-dimethylbenz(a)anthracene (DMBA) and lung carcinogenesis in mice induced by benzo(a)pyrene. aacrjournals.org It has also been shown to prevent hepatocarcinogenesis in rats induced by diethylnitrosamine. aacrjournals.orgiiarjournals.org
Studies using transgenic mouse models further support its preventive efficacy. In the MMTV-neu transgenic mouse model, dietary administration of BITC significantly protected against the development of estrogen receptor-negative breast cancer. aacrjournals.org The chemopreventive action of BITC is not limited to the initiation phase of cancer; it has also been shown to inhibit the post-initiation phase of lung tumorigenesis in A/J mice. aacrjournals.org These findings in animal models underscore the potential of BITC as a dietary agent for cancer prevention. oup.com
Direct Cytotoxic and Pro-apoptotic Activity in Cancer Cells
Beyond its preventive capabilities, BITC exhibits direct cytotoxic and pro-apoptotic (cell death-inducing) activity against existing cancer cells. sci-hub.semdpi.com This has been demonstrated across a multitude of cancer cell lines in vitro. The primary mechanism involves the induction of apoptosis, a form of programmed cell death, which is crucial for eliminating malignant cells. sci-hub.senih.gov
BITC-induced apoptosis is often initiated by the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. aacrjournals.orgmdpi.com This increase in oxidative stress disrupts the mitochondrial membrane, leading to the release of cell death-promoting molecules and the activation of caspases, a family of proteases that execute the apoptotic process. aacrjournals.orgnih.gov
Selectivity Towards Neoplastic Cells
A highly desirable characteristic of any anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research indicates that BITC possesses this selectivity. For instance, studies have shown that human breast cancer cells are significantly more susceptible to BITC-induced growth arrest and apoptosis compared to normal human mammary epithelial cells (MCF-10A). aacrjournals.org Similarly, in a study on canine cancer cells, a concentration of BITC that was lethal to nearly 100% of lymphoma and leukemia cells only reduced the viability of normal canine kidney cells by about 19% and had no significant effect on normal murine fibroblasts. mdpi.com This suggests that BITC may have a favorable therapeutic window, minimizing damage to non-cancerous tissues.
Efficacy Against Various Human Malignancies
The anticancer effects of BITC are not limited to a single type of cancer. Preclinical studies have documented its efficacy against a wide spectrum of human malignancies. sci-hub.seresearchgate.net This broad-spectrum activity highlights its potential as a versatile anticancer compound.
Table 1: Efficacy of Benzyl Isothiocyanate (BITC) Across Various Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Leukemia | SKM-1, WEHI-3 | Induction of apoptosis, cell cycle arrest | mdpi.com |
| Breast Cancer | MDA-MB-231, MCF-7 | G2/M phase arrest, apoptosis, inhibition of stem cells | aacrjournals.orgaacrjournals.org |
| Prostate Cancer | LNCaP, PC-3 | Autophagy, apoptosis, cell cycle arrest | mdpi.com |
| Lung Cancer | NCI-H460/G | Apoptosis induction in gefitinib-resistant cells | sci-hub.se |
| Pancreatic Cancer | BxPC-3, PANC-1, MIA PaCa-2 | G2/M phase arrest, apoptosis, radiosensitization | oup.comspandidos-publications.com |
| Colon Cancer | HT29 | Inhibition of migration and invasion | iiarjournals.org |
| Hepatic Carcinoma | - | Inhibition of carcinogenesis in animal models | aacrjournals.orgiiarjournals.org |
| Ovarian Carcinoma | - | Apoptosis induction | chgh.org.tw |
| Colorectal Cancer | HT29 | Cytotoxicity | nih.gov |
| Glioblastoma | GBM 8401 | Apoptosis, cell cycle arrest | spandidos-publications.com |
| Bladder Cancer | 5637, T24 | Apoptosis, G2/M phase arrest | spandidos-publications.com |
Molecular Targets and Signaling Pathways in Cancer
BITC exerts its anticancer effects by modulating a variety of molecular targets and signaling pathways that are critical for cancer cell survival and proliferation. nih.gov Its ability to interact with multiple pathways simultaneously contributes to its broad efficacy. sci-hub.semdpi.com
Modulation of Carcinogen Metabolism
One of the key mechanisms behind BITC's chemopreventive activity is its ability to modulate the activity of enzymes involved in carcinogen metabolism. mdpi.com This process generally involves two types of enzyme systems: Phase I and Phase II.
Inhibition of Phase I Enzymes: Phase I enzymes, such as cytochrome P450s, can activate pro-carcinogens into their ultimate carcinogenic forms. BITC has been shown to inhibit these enzymes, thereby preventing the activation of harmful substances. aacrjournals.orgacs.org This is a critical step in blocking the initiation of chemically induced cancers. oup.com
Induction of Phase II Enzymes: Phase II enzymes, like glutathione (B108866) transferases, are detoxification enzymes that conjugate carcinogens to facilitate their elimination from the body. BITC is known to induce the activity of these protective enzymes, enhancing the detoxification and removal of carcinogens. aacrjournals.orgacs.org
This dual action—inhibiting carcinogen activation while promoting their detoxification—is a cornerstone of BITC's chemopreventive effects. aacrjournals.org
Induction of Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. BITC has been shown to interfere with this process by inducing cell cycle arrest, effectively halting cell division. mdpi.comspandidos-publications.com The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. aacrjournals.orgoup.com
This G2/M arrest is achieved by altering the levels and activity of key regulatory proteins. Studies in breast and pancreatic cancer cells have shown that BITC treatment leads to a marked decrease in the protein levels of Cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C). aacrjournals.orgoup.com These proteins form a complex that is essential for the cell to transition from the G2 phase into mitosis (M phase). By downregulating these proteins, BITC prevents cancer cells from dividing, thus inhibiting tumor growth. aacrjournals.orgmdpi.com
Promotion of Apoptotic Cell Death
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways.
Mitochondrial Pathway and Caspase Activation:
Research indicates that this compound can trigger the mitochondrial death pathway. nih.gov This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic molecules like cytochrome c from the mitochondria into the cytosol. nih.govaacrjournals.org The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it leads to the formation of the apoptosome, a protein complex that activates caspase-9. researchgate.net Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.govaacrjournals.orgresearchgate.net
Studies have demonstrated that treatment with this compound leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) in cancer cells. aacrjournals.orgsci-hub.senih.gov For instance, in human breast cancer cells, this compound-induced apoptosis was associated with the cleavage of caspase-9 and caspase-3. aacrjournals.org Similarly, in bladder cancer cells, the compound was found to activate caspase-3, -8, and -9. sci-hub.se The activation of caspase-8 suggests a potential involvement of the extrinsic death receptor pathway as well. aacrjournals.org
The pro-apoptotic proteins Bax and Bak, members of the Bcl-2 family, play a crucial role in the mitochondrial pathway of apoptosis by promoting the release of cytochrome c. mdpi.com this compound treatment has been observed to increase the expression of Bax and Bak in breast cancer cells. aacrjournals.org Conversely, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. aacrjournals.org The importance of Bax and Bak in this compound-induced apoptosis is highlighted by the finding that cells deficient in these proteins are more resistant to the compound's apoptotic effects. aacrjournals.org
Furthermore, this compound has been found to directly impact mitochondrial function by inhibiting cellular respiration and causing mitochondrial swelling. nih.gov This direct effect on mitochondria further contributes to the promotion of apoptotic cell death.
Regulation of Tumor Suppressor Genes (e.g., PTEN)
The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/AKT signaling pathway, which is frequently overactive in many cancers, promoting cell growth and survival. frontiersin.orgaging-us.com PTEN functions as a lipid phosphatase, dephosphorylating PIP3 to PIP2, thereby antagonizing the PI3K pathway. frontiersin.orgfrontiersin.org The regulation of PTEN itself is complex, occurring at transcriptional, post-transcriptional, and post-translational levels. aging-us.comfrontiersin.orgdovepress.com While direct studies specifically detailing the regulation of PTEN by this compound are limited, the modulation of signaling pathways downstream of PTEN, such as the PI3K/AKT pathway, by this compound suggests a potential indirect influence on PTEN activity or expression.
Inhibition of Cell Proliferation
A significant body of research demonstrates that this compound effectively inhibits the proliferation of various cancer cells. nih.govnih.govaacrjournals.org This anti-proliferative effect has been observed in human glioma cells, prostate cancer cells, and breast cancer cells. nih.govaacrjournals.org
Studies on human prostate cancer cell lines (PC-3, DU-145, and LNCaP) and breast cancer cell lines (HTB-26 and HTB-132) have shown that this compound induces significant growth inhibition. aacrjournals.org For instance, a 24-hour treatment with 20 µM of the compound resulted in a 43% to 63% inhibition of proliferation in prostate cancer cells. aacrjournals.org Similarly, it inhibited the growth of breast cancer cells. aacrjournals.org In human glioma U87MG cells, this compound was also found to inhibit proliferation. nih.gov
The mechanism behind this inhibition of proliferation is often linked to the induction of apoptosis and cell cycle arrest. nih.gov By halting the cell cycle, this compound prevents cancer cells from dividing and multiplying.
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound has been shown to suppress angiogenesis both in vitro and in vivo. nih.govaacrjournals.orgplos.org
In studies using human glioma cells, this compound was found to inhibit angiogenesis. nih.gov Further research on pancreatic cancer has demonstrated that the compound can block neovessel formation in models such as the chick chorio-allantoic membrane (CAM) assay and the in vivo matrigel (B1166635) plug assay. aacrjournals.orgplos.org In the matrigel plug assay, oral administration of this compound led to a significant reduction in hemoglobin content within the matrigel plugs, indicating decreased blood vessel formation. aacrjournals.org
The anti-angiogenic effects of this compound are mediated through the inhibition of key signaling molecules and pathways involved in angiogenesis. It has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, and its receptor VEGFR-2. plos.orgplos.org Additionally, this compound can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in angiogenesis and invasion. nih.govaacrjournals.orgplos.org The compound has also been found to down-regulate the expression of other pro-angiogenic molecules like VE-cadherin and CXCR4. nih.gov
Alteration of Tumor Microenvironment
The tumor microenvironment, which includes surrounding cells, signaling molecules, and the extracellular matrix, plays a critical role in tumor progression and metastasis. This compound has been shown to alter the tumor microenvironment to create conditions less favorable for tumor growth. nih.gov
One key aspect of this alteration is the modulation of immune cells within the tumor. Research has shown that in a high-fat diet-stimulated mammary tumor model, this compound supplementation inhibited the increase in M2-macrophages, which are known to promote tumor growth. nih.gov The compound was found to decrease the levels of markers associated with M2-macrophages, such as CD163 and Ym1, as well as the infiltration of F4/80+ macrophages in tumor tissues. nih.gov
Furthermore, this compound can reduce the levels of cytokines and chemokines that support a pro-tumorigenic microenvironment, such as macrophage-colony stimulating factor (M-CSF) and monocyte chemoattractant protein-1 (MCP-1). nih.gov It also inhibits macrophage migration, further contributing to the alteration of the tumor microenvironment. nih.gov These findings suggest that the suppression of macrophage infiltration and the associated inflammatory environment is a key mechanism by which this compound exerts its anti-tumor effects. nih.gov
Modulation of Signaling Pathways
This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway. aacrjournals.orgscholaris.ca It can reduce the phosphorylation of key components like PI3K and AKT, leading to the downstream inhibition of the pathway. aacrjournals.org This inhibition contributes to the anti-proliferative and pro-apoptotic effects of the compound.
NRF2 Pathway: The NRF2 pathway is a key regulator of the cellular antioxidant response. researchgate.net While many isothiocyanates are known to activate the NRF2 pathway, leading to the expression of antioxidant enzymes, the specific effects of this compound on this pathway in the context of its anticancer activities are part of a complex signaling network. researchgate.netnih.gov
NF-κB Pathway: The NF-κB pathway is a critical player in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, which can lead to the suppression of pro-inflammatory and anti-apoptotic gene expression. sci-hub.seplos.org
MAPK Pathways (JNK, p38, ERK 1/2): The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK1/2, are involved in a wide range of cellular processes, including stress responses, apoptosis, and proliferation. This compound has been found to activate the JNK and p38 MAPK pathways in breast cancer cells, which is linked to the induction of apoptosis. sci-hub.senih.gov The activation of these stress-activated kinases can lead to the activation of pro-apoptotic proteins like Bax. sci-hub.se The effect on the ERK1/2 pathway can be cell-type specific, with some studies showing activation. sci-hub.se
Effects on Cancer Stem Cells
Recent studies have highlighted the efficacy of benzyl isothiocyanate (BITC), a related compound, against cancer stem cells (CSCs), which are believed to be responsible for tumor recurrence and resistance to therapy. nih.govaacrjournals.org Research using human breast cancer cell lines, including estrogen receptor-positive (MCF-7) and triple-negative (SUM159) types, has shown that BITC can significantly reduce the population of breast cancer stem cells (bCSCs) both in vitro and in vivo. nih.govcapes.gov.brresearchgate.net
The key findings from these studies indicate that BITC treatment leads to:
A decrease in the frequency of mammosphere formation, a characteristic of stem-like cells. nih.gov
A reduction in the populations of cells with specific bCSC markers, such as CD44high/CD24low/ESA+ and aldehyde dehydrogenase 1 (ALDH1) activity. nih.govaacrjournals.org For instance, treatment with 1 μmol/L of BITC for 72 hours resulted in an approximate 46% and 42% decrease in ALDH1 activity in MCF-7 and SUM159 cells, respectively. aacrjournals.org
The mechanism underlying this effect on bCSCs is linked to the downregulation of the receptor tyrosine kinase Ron and its truncated, active form (sfRon). nih.govnih.gov Overexpression of Ron or sfRon was found to protect bCSCs from the inhibitory effects of BITC. nih.govnih.gov This suggests that the Ron signaling pathway is a critical driver of stemness in these breast cancer cells and a key target of BITC. nih.gov These findings underscore the potential of BITC to eliminate both the bulk of tumor cells and the therapy-resistant CSC population. nih.govaacrjournals.org
| Cell Line | Compound | Effect Observed | Key Molecular Target | Source |
|---|---|---|---|---|
| MCF-7 (Human Breast Cancer) | Benzyl Isothiocyanate (BITC) | Decreased mammosphere formation; Reduced ALDH1+ and CD44high/CD24low/ESA+ cell populations | Downregulation of Ron and sfRon | nih.govaacrjournals.org |
| SUM159 (Human Breast Cancer) | Benzyl Isothiocyanate (BITC) | Reduced ALDH1+ and CD44high/CD24low/ESA+ cell populations | Downregulation of Ron and sfRon | nih.govaacrjournals.org |
| MMTV-neu mice tumors (in vivo) | Benzyl Isothiocyanate (BITC) | Marked decrease in bCSCs | Not specified in vivo, presumed similar | nih.gov |
Disruption of Microtubule Dynamics (for similar compounds)
While this compound itself shows weak activity, its chlorinated derivatives are potent antimitotic agents that function by disrupting microtubule dynamics. pnas.org Microtubules are essential cytoskeletal proteins crucial for cell division, making them a key target for anticancer drugs. nih.govresearchgate.net
Compounds like 2,4-dichlorothis compound (DCBT) have been shown to cause a significant reorganization of microtubules in cancer cells, leading to the disappearance of normal microtubules and the formation of bundled or aggregated tubulin structures. pnas.org This disruption inhibits the polymerization of purified tubulin. pnas.org The mechanism involves the irreversible binding of these compounds to β-tubulin, specifically through the alkylation of the cysteine residue at position 239 (Cys239). aacrjournals.org The thiocyanate moiety is considered essential for this biological activity. pnas.org
Structure-function studies reveal that the position of chlorine atoms on the benzyl ring significantly influences the antimitotic potency. pnas.org
| Compound | Comparative Antimitotic Activity (ID₅₀ in μM) | Mechanism of Action | Source |
|---|---|---|---|
| This compound | >100 | Weak antitubulin activity | pnas.org |
| 2-Chlorothis compound | 45 | Disrupts microtubule dynamics | |
| 4-Chlorothis compound | 30 | Greater antimitotic potency than the 2-chloro analog | |
| 2,4-Dichlorothis compound (DCBT) | 12 | Strongest antimitotic activity; Irreversibly binds tubulin |
Generation of Reactive Oxygen Species (ROS) and DNA Damage
A primary mechanism for the anticancer effects of benzyl isothiocyanate (BITC) is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comsci-hub.seoncotarget.com This has been observed in a wide range of cancer cell lines, including pancreatic, oral, prostate, and breast cancer. oncotarget.comcapes.gov.brresearchgate.netnih.gov
The production of ROS is often initiated by the depletion of intracellular glutathione (GSH), a major cellular antioxidant. oncotarget.comnih.gov The resulting redox imbalance leads to significant cellular damage. nih.gov The increase in ROS triggers oxidative DNA damage, a critical event in inducing cancer cell death. mdpi.comnih.gov A key indicator of this DNA damage is the phosphorylation of the histone variant H2A.X, which is a marker for DNA double-strand breaks. mdpi.comnih.gov Treatment of pancreatic cancer cells with BITC, for example, caused a marked increase in phosphorylated H2A.X. nih.gov
This cascade of ROS generation and subsequent DNA damage activates downstream signaling pathways, including stress-activated kinases like JNK and p38, which ultimately leads to cell cycle arrest (typically at the G2/M phase) and programmed cell death (apoptosis). mdpi.comcapes.gov.brnih.govnih.gov
Synergistic Effects with Chemotherapy
Isothiocyanates, including BITC, have shown promise in enhancing the effectiveness of conventional anticancer agents, a strategy that could improve therapeutic outcomes and potentially reduce side effects. frontiersin.orgnih.gov Research indicates that BITC can synergize with established chemotherapy drugs. frontiersin.org For instance, BITC has been shown to enhance the efficacy of cisplatin (B142131) in several cancer models. nih.gov
A study on triple-negative breast cancer demonstrated a synergistic effect when BITC was combined with the targeted therapy drug sorafenib (B1663141) in a nanoparticle delivery system. nih.gov In another model, the combination of BITC and zoledronic acid (a bisphosphonate used to treat bone metastasis) synergistically inhibited osteoclast differentiation induced by breast cancer cells. nih.gov This effect was associated with changes in the levels of various cytokines involved in bone remodeling. nih.gov
The mechanisms behind this synergy are multifaceted and can include modulating drug sensitivity, reversing chemoresistance, and enhancing the induction of apoptotic pathways in cancer cells. frontiersin.org For example, silencing the expression of alpha-fetoprotein (AFP) in hepatocellular carcinoma cells appeared to have a synergistic effect with BITC in promoting apoptosis and inhibiting metastasis-related proteins. oncotarget.com
Other Biological Activities
Role in Host Defense Mechanisms
The thiocyanate group is an important component of innate host defense systems in mammals. nih.govnih.gov The thiocyanate ion (SCN⁻) is a key substrate for the lactoperoxidase (LPO) system, which is present in secretions like saliva and airway lining fluid. nih.govnih.gov In this system, LPO uses hydrogen peroxide to oxidize thiocyanate into hypothiocyanous acid (HOSCN). nih.govnih.gov HOSCN is a potent antimicrobial agent that can kill or neutralize invading pathogens while being better tolerated by host cells than other oxidants like hypochlorous acid. nih.gov
In addition to its role in mammalian immunity, this compound and its isomer BITC are integral to plant defense. plos.orgnih.govnih.gov These compounds are produced from glucosinolates upon tissue damage, such as during herbivore feeding. plos.orgmdpi.com This "mustard oil bomb" defense mechanism releases reactive isothiocyanates that are toxic to herbivores and pathogens. frontiersin.org Studies have also shown that BITC from nasturtium can have an antimicrobial effect and stimulate host defense parameters in humans, such as increasing the level of human beta-defensin 1. mdpi.com
Biotransformation by Microorganisms (e.g., Streptomyces aureofaciens)
This compound can be metabolized by certain microorganisms. sigmaaldrich.comoup.com Research has specifically shown that the soil bacterium Streptomyces aureofaciens is capable of the biotransformation of this compound into dibenzyl disulphide. sigmaaldrich.comoup.comscientificlabs.com
Interestingly, this biotransformation occurs in the context of industrial microbiology. This compound is added to industrial fermentation cultures of S. aureofaciens to act as a specific stimulator for the biosynthesis of the antibiotic chlortetracycline (B606653). sigmaaldrich.comjst.go.jpthegoodscentscompany.com The resulting biotransformed product, dibenzyl disulphide, also stimulates chlortetracycline production, although to a lesser degree than the parent this compound. oup.com This interaction highlights a specific metabolic capability of S. aureofaciens and a practical application of this compound in biotechnology.
Stimulation of Chlortetracycline Biosynthesis
This compound is a recognized stimulator of chlortetracycline (CTC) biosynthesis, a process of significant interest in industrial fermentations involving the bacterium Streptomyces aureofaciens. Research has demonstrated that the addition of this compound to the culture medium can significantly enhance the production of this antibiotic. The mechanisms underlying this stimulation are multifaceted, involving direct influences on key enzymatic pathways and alterations in the proteomic profile of the microorganism.
One of the primary mechanisms of action is the targeted enhancement of specific enzyme activity. Studies have shown that this compound increases the specific activity of anhydrotetracycline (B590944) oxygenase. nih.gov This enzyme is crucial as it catalyzes one of the final steps in the biosynthesis of chlortetracycline. nih.gov The stimulatory effect of this compound on the activity of this enzyme is particularly pronounced during the growth phase of Streptomyces aureofaciens. nih.gov It has been observed that this stimulatory action on enzyme synthesis is not counteracted by the presence of inorganic phosphate (B84403), a known inhibitor of chlortetracycline biosynthesis. nih.gov
In addition to its enzymatic influence, this compound also prompts significant changes in the protein expression of Streptomyces aureofaciens. Proteomic analyses have revealed the overexpression of several proteins in cultures treated with this compound. cas.czcas.cz These changes are not observed in non-producing mutant strains, indicating a direct link between the presence of this compound and the cellular machinery required for chlortetracycline synthesis. cas.czcas.cz
Furthermore, research has shown that this compound can counteract the detrimental effects of suboptimal fermentation conditions. For instance, it has been shown to antagonize the negative impact of interrupted aeration on CTC production. jst.go.jp The presence of this compound in the culture can prevent a decrease in chlortetracycline output when the aeration is not continuous. jst.go.jp
Interestingly, Streptomyces aureofaciens is capable of metabolizing this compound. It biotransforms the compound into dibenzyl disulphide. dntb.gov.uasums.ac.ir This metabolite also exhibits a stimulatory effect on chlortetracycline production, although to a lesser degree than its precursor, this compound. dntb.gov.ua
Detailed Research Findings
The stimulatory effect of this compound on chlortetracycline biosynthesis has been substantiated through various research findings, as detailed in the tables below.
Table 1: Effect of this compound on Anhydrotetracycline Oxygenase Activity in Streptomyces aureofaciens
| Strain Type | Treatment | Observed Effect on Anhydrotetracycline Oxygenase | Reference |
| Streptomyces aureofaciens | This compound | Increased specific activity of the enzyme. | nih.gov |
| Low-production strain | This compound | More pronounced stimulatory effect compared to the producing variant. | nih.gov |
| Growing cultures | This compound in the presence of inorganic phosphate | The stimulatory effect was not reversed by inorganic phosphate. | nih.gov |
Table 2: Influence of this compound on Protein Expression in Streptomyces aureofaciens
| Analysis Method | Treatment | Key Findings | Reference |
| One-dimensional SDS-polyacrylamide gel electrophoresis | 12 µM this compound | Substantial increase in the intensity of 13, 35, 37, 60, and 100 kDa protein bands. | cas.cz |
| Two-dimensional polyacrylamide gel electrophoresis | This compound | Overexpression of eleven individual protein spots related to antibiotic formation. These proteins were not expressed in a non-producing mutant. | cas.czcas.cz |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules.
DFT calculations are instrumental in elucidating the electronic properties and reactivity of thiocyanate-containing compounds. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajrconline.org The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability and reactivity; a narrow gap often suggests high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov
For related molecules, DFT studies have shown that the global reactivity values can indicate a compound is a soft molecule and an electrophilic species with a strong ability to bind to biomolecules. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. orientjchem.org In thiocyanate (B1210189) derivatives, negative potential sites are typically located around electronegative atoms like nitrogen and sulfur, while positive potentials are found near hydrogen atoms. nih.gov Natural Bond Orbital (NBO) analysis further details charge distribution, hybridization, and intramolecular charge transfer processes. ajrconline.orgacs.org
Table 1: Key Electronic and Reactivity Parameters from DFT
| Parameter | Significance | Typical Findings for Related Compounds |
|---|---|---|
| HOMO Energy | Relates to ionization potential; electron-donating ability. ajrconline.org | Energy values calculated to predict reactivity. researcher.life |
| LUMO Energy | Relates to electron affinity; electron-accepting ability. ajrconline.org | Energy values calculated to predict reactivity. researcher.life |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. ajrconline.org | A small gap signifies high reactivity and charge transfer potential. nih.gov |
| MEP | Visualizes charge distribution and predicts reactive sites. orientjchem.org | Negative regions on N/S atoms, positive on H atoms. nih.gov |
The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). acs.org This property gives rise to linkage isomerism, a phenomenon that has been extensively studied using DFT. sciexplore.iracs.org
DFT calculations are employed to investigate the factors influencing the preferred coordination mode, such as steric and electronic effects. sciexplore.irresearchgate.net In studies of copper(II) complexes containing both thiocyanate and N,N-dialkyl-N'-benzyl-ethylenediamine ligands, DFT calculations were performed to compare the stability of the N-coordinated and S-coordinated isomers. sciexplore.irresearchgate.net The results consistently showed that the N-coordinated isomers were energetically more stable than the S-coordinated ones. sciexplore.irresearchgate.net The calculations can also be used to analyze the electronic spectra of these isomers, aiding in the assignment of experimental observations. sciexplore.irresearchgate.net Thermal or photoinduced isomerization between the N- and S-coordinated forms can also be investigated, with DFT providing insights into the underlying mechanisms. acs.org
DFT calculations are a reliable method for predicting a wide range of molecular properties, often showing good agreement with experimental data. ajrconline.orgorientjchem.org Optimized molecular geometries, including bond lengths and angles, can be calculated and validated against crystallographic data. Vibrational frequencies calculated at the same level of theory can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. orientjchem.org
Furthermore, DFT can be used to calculate various thermophysical properties. From the results of DFT calculations, it is possible to derive properties such as molecular volume, standard molar entropy, and lattice energy. researchgate.net Other computed descriptors like the octanol-water partition coefficient (LogP) and polarizability are also readily obtained. nih.gov
Table 2: Examples of Molecular Properties Predicted by DFT
| Property | Description |
|---|---|
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. orientjchem.org |
| Electronic Spectra | Time-dependent DFT (TD-DFT) helps assign UV-Vis absorption bands. nih.govsciexplore.ir |
| Thermophysical Properties | Includes molecular volume, lattice energy, and thermal expansion. researchgate.net |
| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method predicts NMR spectra. researchgate.net |
Analysis of Linkage Isomerization (e.g., in Metal Complexes)
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as benzyl (B1604629) thiocyanate) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is a cornerstone of modern drug discovery, providing insights into binding mechanisms and affinities at the atomic level. arxiv.org The process involves sampling conformations of the ligand within the binding site of the receptor and using a scoring function to estimate the strength of the interaction. mdpi.com
Molecular docking simulations are used to identify and visualize the specific non-covalent interactions between a ligand and the amino acid residues in a protein's active site. researchgate.netnih.gov These interactions are crucial for the stability of the ligand-protein complex.
Common types of interactions observed in docking studies of benzyl- and thiocyanate-containing compounds include:
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors, such as with serine or glycine (B1666218) residues in the protein backbone. mdpi.comacs.org
Hydrophobic Interactions: Interactions between nonpolar groups, such as the benzyl ring of the ligand and hydrophobic residues like tryptophan or phenylalanine. nih.gov
π-π Stacking: Aromatic stacking interactions between the benzyl ring and aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). mdpi.comnih.gov
π-Alkyl Interactions: Interactions between an aromatic ring and an alkyl group of an amino acid residue. mdpi.com
The accuracy of a docking protocol is often validated by redocking a co-crystallized ligand into its known protein structure and ensuring the root-mean-square deviation (RMSD) between the predicted and experimental poses is low (typically <2 Å). acs.orgnih.gov
A primary goal of molecular docking is to predict the binding affinity of a ligand for a particular biological target. This is quantified by a docking score, which is an estimate of the free energy of binding. mdpi.com A more negative docking score generally indicates a higher predicted binding affinity and a more stable ligand-protein complex. acs.org
In various studies, docking simulations have been used to evaluate the binding potential of novel compounds against specific protein targets. For example, a study on imidazothiadiazole derivatives containing a thiocyanate group evaluated their binding to the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov Another study investigated the binding of a Schiff base containing a benzyl group to a target protein, yielding a binding energy of -6.0 kcal/mol. nih.gov These scores allow for the ranking of different compounds and help prioritize candidates for further experimental testing. researchgate.netresearchgate.net
Table 3: Interacting Residues and Binding Scores from Molecular Docking Studies of Related Compounds
| Ligand Type | Protein Target | Key Interacting Residues | Binding Affinity/Score | Reference |
|---|---|---|---|---|
| Coumarin-Triazole-Isatin Hybrid | Human Butyrylcholinesterase (hBChE) | Trp82, Phe329, Ser198 | Not specified | mdpi.com |
| Imidazothiadiazole-thiocyanate | TGF-β Type I Receptor Kinase | Not specified | Not specified | nih.gov |
| Benzyl-hydrazinecarbodithioate | Target Protein (COVID-19 related) | Not specified | -6.0 kcal/mol | nih.gov |
Ligand-Protein Interactions
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity. In the context of benzyl thiocyanate and its analogs, QSAR studies have been employed to understand the structural features that contribute to their insecticidal properties.
One notable QSAR study investigated the fumigation activity of naturally occurring glucosinolate aglucones, including this compound, and their synthetic analogues against the lesser grain borer (Rhyzopertha dominica) and the common housefly (Musca domestica). This study aimed to develop a predictive model for the insecticidal activity of these compounds based on their molecular properties.
Research Findings:
The study tested a series of compounds, including this compound, benzyl isothiocyanate, and benzyl cyanide, for their fumigant toxicity. The results indicated that the biological activity of these compounds is influenced by the nature of the functional group attached to the benzyl moiety.
A key aspect of the QSAR analysis was the use of various molecular descriptors to quantify the structural properties of the compounds. While the original study explored several descriptors, for the purpose of this article, a simplified representation of the data is provided below to illustrate the concept. The activity of the compounds was quantified as the lethal concentration 50 (LC50), which is the concentration of the substance required to kill 50% of the test insect population. A lower LC50 value indicates higher insecticidal activity.
The QSAR model developed in the study helped to identify the key structural requirements for enhanced insecticidal activity. It was found that electronic and steric factors of the substituent group play a crucial role in determining the toxicity of the compounds to the insects.
The following interactive data table summarizes the insecticidal activity data for this compound and related compounds from the aforementioned study.
Table 1: Insecticidal Activity of Benzyl Compounds against Rhyzopertha dominica
| Compound Name | Functional Group | LC50 (µg/cm³) |
| This compound | -SCN | 15.7 |
| Benzyl isothiocyanate | -NCS | 8.9 |
| Benzyl cyanide | -CN | 25.1 |
Data sourced from a study on the insecticidal properties of glucosinolate aglucones and their analogues.
This QSAR study, by including this compound in its dataset, provides valuable insights into the structure-activity landscape of this class of compounds. The resulting models can be used to predict the activity of untested analogues and to guide the design of new, more potent insecticidal agents.
Structure Activity Relationship Sar Studies
Influence of Substituents on Reactivity
The reactivity of benzyl (B1604629) thiocyanate (B1210189) can be significantly altered by the presence of different substituents on the benzene (B151609) ring. These substituents can influence the electron density of the aromatic ring and the benzylic carbon, thereby affecting the molecule's susceptibility to nucleophilic attack and other reactions.
The influence of a substituent on the reactivity of a benzene ring is primarily governed by a combination of inductive effects and resonance effects. libretexts.orglumenlearning.com
Inductive Effect: This effect is transmitted through sigma bonds. Electronegative atoms like nitrogen, oxygen, and halogens pull electron density away from the benzene ring, deactivating it towards electrophilic substitution. libretexts.orglumenlearning.com Conversely, alkyl groups are electron-donating and activate the ring. libretexts.orglumenlearning.com
Resonance Effect: This involves the delocalization of lone pair electrons or pi electrons into or out of the aromatic ring. stpeters.co.in Substituents with lone pairs on the atom directly attached to the ring (e.g., -OH, -OR) can donate electrons by resonance, activating the ring. stpeters.co.in Substituents with double or triple bonds conjugated with the ring (e.g., -C=O, -C≡N) can withdraw electrons by resonance, deactivating the ring. stpeters.co.in
In the context of benzyl thiocyanate, substituents on the benzene ring can modulate the reactivity at the benzylic position. For instance, in the reaction of (benzyl chlorides)-chromium tricarbonyl complexes with sodium thiocyanate, the substituents on the benzene ring affect the reaction rates. capes.gov.br A study on the copper-catalyzed benzylic C-H bond thiocyanation showed that the reaction is not highly sensitive to the electronic or steric nature of the substituents on the aromatic ring, as a variety of substituted toluenes and ethylbenzenes reacted to form the corresponding benzyl thiocyanates in good yields. chinesechemsoc.org This suggests that for certain reactions, the inherent reactivity of the benzylic C-H bond is the dominant factor. chinesechemsoc.org
It has been observed that electron-donating substituents generally increase the rate of electrophilic aromatic substitution, while electron-withdrawing substituents decrease it. libretexts.org For example, a hydroxyl or methoxy (B1213986) group can increase the reaction rate by a factor of about ten thousand, whereas a nitro group can decrease it by about a millionfold compared to unsubstituted benzene. libretexts.org This principle also applies to the reactivity of the benzylic position in this compound derivatives.
| Feature | Description | Source |
| Inductive Effect | Transmission of charge through a chain of atoms in a molecule. | libretexts.orglumenlearning.com |
| Resonance Effect | Delocalization of π electrons in a conjugated system. | stpeters.co.in |
Correlation of Structural Features with Biological Activity
The biological activity of this compound and its derivatives is closely tied to their structural features. Research has shown that even minor modifications to the molecule can lead to significant changes in its biological effects.
In a study investigating compounds that induce spherical cells in Escherichia coli, this compound itself did not show any activity under the experimental conditions. nih.govoup.com However, the related S-benzylisothiourea structure was found to be essential for this specific biological activity, and the introduction of chloro-substituents at the 3- and/or 4-positions of the benzyl group enhanced this activity. nih.govoup.com This highlights the critical role of both the core scaffold and the nature of the substituents in determining the biological outcome.
Another study focused on the effect of this compound analogs on tetracycline (B611298) production. jst.go.jp The findings from this research further underscore the relationship between the chemical structure and the observed biological activity. jst.go.jp
The antimicrobial properties of thiocyanate-containing compounds also exhibit clear structure-activity relationships. For instance, in a series of allylic thiocyanates, those bearing halogenated aryl groups displayed moderate-to-high activity against selected pathogens, including methicillin-resistant S. aureus (MRSA). scielo.br Specifically, a methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate demonstrated antimicrobial activity comparable to the antibiotic imipenem. scielo.br
| Compound/Feature | Biological Activity | Source |
| This compound | Inactive in inducing spherical cells in E. coli. | nih.govoup.com |
| S-benzylisothiourea | Induces spherical cells in E. coli. | nih.govoup.com |
| 3- and/or 4-chloro-substituted S-benzylisothiourea | Enhanced activity in inducing spherical cells in E. coli. | nih.govoup.com |
| Halogenated aryl allylic thiocyanates | Moderate-to-high antimicrobial activity. | scielo.br |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Antimicrobial activity comparable to imipenem. | scielo.br |
Comparison with Isothiocyanate Analogues
This compound and its isomer, benzyl isothiocyanate (BITC), often exhibit different biological activities. The isothiocyanate group (-N=C=S) is widely recognized for its role in the anticancer effects of naturally occurring compounds. researchgate.net
In general, aromatic isothiocyanates, such as benzyl isothiocyanate, tend to show stronger antimicrobial activity than aliphatic isothiocyanates. nih.govfoodandnutritionjournal.org Studies have reported strong antibacterial and antifungal activities for benzyl isothiocyanate. foodandnutritionjournal.org When tested against various bacteria and fungi, benzyl isothiocyanate was among the most potent antimicrobial agents. nih.gov For instance, benzyl isothiocyanate has been found to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). plantarchives.org
In contrast, under certain experimental conditions, this compound did not show any antibacterial activity, whereas benzyl isothiocyanate inhibited cell growth. nih.govoup.comtandfonline.com This suggests that the isothiocyanate moiety is crucial for the antimicrobial effects observed in these studies.
Research on the chemical composition and biological activity of essential oil from Tropaeolum majus seeds, which contains both benzyl isothiocyanate and benzyl cyanide, revealed that benzyl isothiocyanate had a much higher inhibitory effect on various cancer cell lines and microbial cells (Staphylococcus aureus and Escherichia coli) compared to benzyl cyanide. ftb.com.hr
Furthermore, in a comparison of the reactivity of phenyl isothiocyanate and benzyl isothiocyanate, benzyl isothiocyanate was found to be more effective in labeling proteins. rsc.org This higher reactivity could contribute to its more pronounced biological effects in some cases.
| Compound | Biological Activity | Source |
| Benzyl isothiocyanate (aromatic) | Stronger antimicrobial activity than aliphatic isothiocyanates. | nih.govfoodandnutritionjournal.org |
| Benzyl isothiocyanate | Inhibited cell growth of E. coli. | nih.govoup.comtandfonline.com |
| This compound | No activity against E. coli under the same conditions. | nih.govoup.comtandfonline.com |
| Benzyl isothiocyanate | High inhibitory effect on cancer and microbial cells. | ftb.com.hr |
| Benzyl cyanide | Moderate antiproliferative activity. | ftb.com.hr |
Stereochemistry and Antimicrobial Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a critical role in its biological activity. While specific studies focusing solely on the stereochemistry of this compound and its direct impact on antimicrobial potency are limited, broader research on related compounds provides valuable insights.
In studies of 1,2,3-triazole complexes, which can incorporate benzyl groups, the stereochemistry of other parts of the molecule was found to be significant. For example, the incorporation of an isoquinoline (B145761) group in benzyl-containing 1,2,3-triazole compounds improved antimicrobial potency against both gram-positive and gram-negative bacteria. frontiersin.orgfrontiersin.org However, in some instances, the stereochemistry of the isoquinoline itself did not significantly impact the antimicrobial properties. frontiersin.orgfrontiersin.org
Research on allylic thiocyanates derived from the Morita-Baylis-Hillman reaction has shown that these compounds, which have defined stereochemistry, can exhibit significant antimicrobial activity. scielo.br The geometry of the double bond and the spatial arrangement of the thiocyanate group in relation to the rest of the molecule are likely important for their interaction with biological targets.
While direct evidence for this compound is not extensively detailed in the provided context, the principles of stereochemistry influencing biological activity are well-established. The specific orientation of the thiocyanate group in space can affect how the molecule binds to enzymes or other cellular components, thereby influencing its antimicrobial efficacy.
Environmental and Toxicological Considerations Mechanistic Focus
Mechanisms of Detoxification in vivo
The in vivo detoxification of benzyl (B1604629) isothiocyanate (BITC), a related compound to benzyl thiocyanate (B1210189), provides insight into potential pathways for benzyl thiocyanate. A primary detoxification route is conjugation with glutathione (B108866) (GSH), which is the initial step in the mercapturic acid pathway. nih.gov This pathway ultimately leads to the formation of N-acetyl-L-cysteine (NAC) conjugates, which are then excreted in the urine. nih.gov More than half of the isothiocyanates consumed by humans are excreted as NAC conjugates within 12 hours. nih.gov
Studies have shown that the genotoxic effects of BITC are significantly reduced under in vivo conditions compared to in vitro experiments, suggesting active detoxification processes within a living organism. nih.govoup.com This reduction in toxicity is attributed to non-enzymatic binding to proteins, such as bovine serum albumin, and interactions with bodily fluids like saliva and gastric juice. nih.govoup.com The anticarcinogenic effects of isothiocyanates have been linked to their ability to induce detoxifying enzymes. oup.com Specifically, isothiocyanates can increase the expression of phase II detoxification enzymes, such as glutathione S-transferases (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to deactivate reactive electrophiles and radicals. nih.govmdpi.com The activation of the transcription factor Nrf2 by isothiocyanates plays a crucial role in upregulating these protective enzymes. mdpi.com
The detoxification process can also involve the conversion of cyanide, a potential hydrolysis product of thiocyanates, to the less toxic thiocyanate ion, a reaction catalyzed by enzymes like rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase. sdstate.edu
Cytotoxicity of Metabolites
The cytotoxicity of benzyl isothiocyanate (BITC) and its metabolites has been a subject of investigation. Studies have shown that BITC itself can induce cell death, with a reported IC50 value of approximately 7 μM in pig kidney proximal tubular cells (LLC-PK1). acs.orgnih.gov However, its major urinary metabolite, the N-acetylcysteine conjugate (BITC-NAC), is significantly less cytotoxic, with an effect that is five times weaker than the parent compound. acs.orgnih.gov
Intermediate metabolites in the mercapturic acid pathway, such as the glutathione and cysteinylglycine (B43971) conjugates of BITC, have demonstrated evident cytotoxicity. nih.gov In contrast, the final mercapturic acid metabolite exerts minimal cytotoxic effects. nih.gov The cytotoxicity of these metabolites is thought to be derived from the free BITC that can be regenerated from them in the urine. nih.gov
The mechanism of cytotoxicity often involves the induction of oxidative stress. acs.orgacs.org The presence of physiological levels of glutathione (GSH) can significantly reduce the cytotoxicity of both BITC and its NAC metabolite. acs.orgacs.org Furthermore, increasing intracellular GSH levels by pretreating cells with N-acetylcysteine (NAC) can inhibit the necrotic events and intracellular oxidative stress induced by BITC. acs.orgacs.org This suggests that cellular GSH levels are a critical determinant of resistance to BITC-mediated cytotoxicity. acs.orgacs.org
| Compound | Cell Line | IC50 Value | Cytotoxic Effect | Reference |
| Benzyl isothiocyanate (BITC) | LLC-PK1 | ~7 μM | Induces cell death | acs.orgnih.gov |
| BITC-N-acetylcysteine (BITC-NAC) | LLC-PK1 | - | 5 times weaker than BITC | acs.orgnih.gov |
| BITC-glutathione conjugate | F344 rat bladder cells | - | Cytotoxic | nih.gov |
| BITC-cysteinylglycine conjugate | F344 rat bladder cells | - | Cytotoxic | nih.gov |
| BITC-mercapturic acid | F344 rat bladder cells | - | Little effect | nih.gov |
Genotoxicity Mechanisms
Benzyl isothiocyanate (BITC) has been shown to be a potent genotoxin in in vitro studies, inducing DNA damage in various cell types, including mammalian cells. nih.govoup.com It can cause chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells without the need for external metabolic activation. researchgate.net Additionally, BITC induces DNA strand breaks, as measured by the single-cell gel electrophoresis (comet) assay. researchgate.netnih.gov The pattern of clastogenic and cytotoxic activities of BITC is reminiscent of that produced by ionizing radiation and certain radiomimetic chemotherapeutic agents. researchgate.net
The genotoxicity of BITC is thought to involve the generation of free radicals. nih.gov This is supported by findings that its DNA-damaging properties are diminished by antioxidants such as alpha-tocopherol, vitamin C, sodium benzoate, and beta-carotene. nih.gov The compound has also been observed to cause the formation of thiobarbituric acid-reactive substances in HepG2 cells, which is an indicator of lipid peroxidation and oxidative stress. nih.gov
In contrast to the pronounced genotoxic effects observed in vitro, the in vivo genotoxicity of BITC is substantially weaker. nih.gov This discrepancy is attributed to the efficient detoxification mechanisms present in living organisms. nih.govoup.com
Ecotoxicological Pathways and Mechanisms of Degradation
The environmental fate of this compound and related isothiocyanates is largely influenced by microbial degradation. researchgate.net In non-sterile or natural soil, benzyl isothiocyanate (BITC) dissipates relatively quickly, with half-lives dependent on the initial concentration. researchgate.net In contrast, dissipation is much slower in sterile soils, indicating that microorganisms are the primary drivers of its degradation. researchgate.net
Several bacterial genera have been identified as capable of degrading thiocyanate, including Thiobacillus, Pseudomonas, Bacillus, Arthrobacter, and Burkholderia. nih.gov Thiobacillus plays a major role in the degradation of thiocyanate in some environments. nih.gov
Two primary pathways for the microbial degradation of thiocyanate (SCN⁻) have been identified:
COS Pathway : Thiocyanate hydrolase breaks the nitrogen-carbon bond in SCN⁻ to produce carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). The C-S bond in COS is then broken down into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with the H₂S being subsequently oxidized to sulfate (B86663) (SO₄²⁻). nih.gov
CNO Pathway : The sulfur-carbon bond in SCN⁻ is cleaved, leading to the formation of cyanate (B1221674) (CNO⁻) and hydrosulfide (B80085) (HS⁻). Cyanate is then hydrolyzed by cyanate hydratase into ammonia and carbon dioxide, while the sulfide is further oxidized. nih.gov
The ecotoxicity of these compounds is also a consideration. Benzyl isothiocyanate has shown toxicity to soil organisms such as the springtail Folsomia fimetaria. researchgate.net The persistence and potential for bioaccumulation of chemicals that are resistant to degradation pathways like hydrolysis, photolysis, and biodegradation are of environmental concern.
Q & A
Q. Experimental Design :
| Group | Treatment | Outcome |
|---|---|---|
| 1 | DEN only | High tumor incidence |
| 2 | DEN + BTC | ↓ Tumor count and size (P<0.001) |
| 3 | BTC only | No toxicity observed |
Statistical Analysis : Fisher’s exact test and Student’s t-test compare tumor incidence and enzyme activity .
Advanced: How does BTC modulate glutathione S-transferase (GST) and γ-glutamyl transpeptidase (GGT) activities in chemoprevention?
Answer:
BTC upregulates GST, enhancing detoxification of carcinogens (e.g., DEN metabolites), while suppressing GGT, a marker of neoplastic progression:
- GST Induction : Increases conjugation of electrophilic carcinogens to glutathione, reducing DNA adduct formation .
- GGT Inhibition : Lowers reactive oxygen species (ROS) generation, mitigating oxidative stress .
Mechanistic Insight : In hepatocytes, BTC reduces DEN-induced unscheduled DNA synthesis (UDS) by 50%, indicating genoprotective effects .
Advanced: What analytical techniques are used to study BTC’s interactions with metal ions or enzymes?
Answer:
- FT-IR Spectroscopy : Distinguishes S-bonded (νC≡N ~2060 cm⁻¹) vs. N-bonded (νC≡N ~2120 cm⁻¹) thiocyanate coordination .
- Stopped-Flow Kinetics : Quantifies rapid equilibrium constants for iron(III)-thiocyanate complexes, relevant to redox biology .
- HPLC-MS : Detects BTC metabolites (e.g., benzyl mercaptan) in biological samples .
Case Study : Global data analysis with ReactLab Equilibria software resolves overlapping absorbance spectra of Fe(SCN)ₙ complexes, critical for studying BTC’s redox interactions .
Advanced: Why does BTC exhibit lower efficacy than benzyl isothiocyanate (BITC) in some cancer models?
Answer:
- Structural Differences : BITC’s isothiocyanate group (-N=C=S) reacts faster with thiols (e.g., glutathione), enhancing electrophile scavenging .
- Metabolic Stability : BTC is enzymatically converted to BITC via thiocyanate isomerase (EC 5.6.2.4), but slower kinetics reduce bioavailability .
Contradictory Data : In AOM-induced liver cancer, BTC (100 ppm) showed no effect, likely due to insufficient dosing or timing (initiation vs. promotion phase) .
Advanced: How is BTC utilized in synthetic chemistry beyond biological studies?
Answer:
- Pd-Catalyzed Cyanation : BTC serves as a cyanating agent in cross-coupling reactions, transferring the -CN group to aryl halides for nitrile synthesis .
- Mechanism : Oxidative addition of Pd(0) to BTC forms a Pd-SCN intermediate, followed by transmetallation and reductive elimination .
Application Example : Synthesis of benzonitriles for pharmaceutical intermediates, achieving >90% yield under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
